N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(Diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived amide compound featuring dual methoxy substituents on both the benzamide and benzo[d]thiazole moieties, as well as a diethylaminoethyl side chain. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGRWFUZAQYAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the cyclooxygenase (cox) enzymes. COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
The inhibition of cox enzymes can affect various biochemical pathways, including the arachidonic acid pathway. This can lead to a decrease in the production of prostaglandins and thromboxanes, which play key roles in inflammation and blood clotting.
Pharmacokinetics
The compound’s structure suggests that it may be soluble in water, which could potentially influence its bioavailability.
Biological Activity
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a benzamide derivative with a complex structure that includes:
- Molecular Formula : C22H28ClN3O3S
- Molecular Weight : Approximately 450.0 g/mol
- Functional Groups : Diethylamino group, methoxy-substituted benzothiazole moiety, and an amide group.
This unique arrangement contributes to its biological activity and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting a potential role in cancer therapy.
- Cell Line Studies : In vitro studies demonstrate its effectiveness against various cancer cell lines, including melanoma and breast cancer cells, with notable tumor uptake in biodistribution studies .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related thiazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess similar activities.
Leishmanicidal Activity
Recent studies on thiazole derivatives highlight their leishmanicidal properties. Although specific data on this compound is limited, the structural similarities suggest it could be explored for treating leishmaniasis .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals critical insights into optimizing biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances the potency of thiazole derivatives against malaria and other diseases .
- Functional Group Modifications : Substitutions on the benzamide core can significantly affect the compound's efficacy and selectivity for biological targets.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study reported the synthesis and evaluation of related compounds, revealing that modifications in the benzamide structure led to enhanced anticancer properties. The most potent derivatives demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.
- Biodistribution Studies :
- Leishmanicidal Studies :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Methoxy vs. Methyl Groups : Methoxy substituents in the target compound may enhance electronic interactions (e.g., hydrogen bonding) with biological targets compared to methyl groups in derivatives .
- Side Chain Optimization: The diethylaminoethyl side chain in the target compound contrasts with triazole linkers in analogs, suggesting divergent pharmacological objectives (e.g., CNS penetration vs. kinase inhibition) .
Functional Analogues in Heterocyclic Systems
Key Observations :
- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral triazole-thiones () or lipophilic coumarin hybrids () .
- Synthetic Feasibility : The target’s synthesis is less complex than triazole derivatives (), which require tautomer control and harsh alkaline conditions .
Electronic and Steric Effects
- Methoxy Substituents : The dual methoxy groups in the target compound may enhance π-π stacking and hydrogen-bond acceptor capacity relative to halogenated analogs (e.g., 4-bromo/chlorophenyl derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
